molecular formula C11H12N2O2 B3269049 tert-Butyl 6-cyanopicolinate CAS No. 501378-60-5

tert-Butyl 6-cyanopicolinate

Cat. No.: B3269049
CAS No.: 501378-60-5
M. Wt: 204.22 g/mol
InChI Key: JJHPEWYBEFUYNT-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyanopicolinate: is an organic compound with the chemical formula C11H12N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with a cyano group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-cyanopicolinate can be synthesized through various methods. One common approach involves the esterification of 6-cyanopicolinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of 6-cyanopicolinic acid with tert-butyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-cyanopicolinate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 6-carboxypicolinic acid.

    Reduction: 6-aminopicolinic acid.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-cyanopicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyanopicolinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 6-cyanopicolinate can be compared with other picolinic acid derivatives such as:

    Methyl 6-cyanopicolinate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl 6-cyanopicolinate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    tert-Butyl 5-cyanopicolinate: Similar structure but with the cyano group at the 5-position instead of the 6-position.

Uniqueness: The tert-butyl group in this compound provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis, offering different reactivity profiles compared to its methyl or ethyl counterparts.

Properties

IUPAC Name

tert-butyl 6-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPEWYBEFUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-pyridinecarboxylate N-oxide (12.4 g, 63 mmol), trimethylsilyl cyanide (9.6 g, 96 mmol), N,N-dimethylcarbamoyl chloride (10.3 g, 95 mmol) and nitroethane (80 ml) was stirred at room temperature for 3 days. The reaction mixture was concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography, eluted with hexane-ethyl acetate (3; 1, v/v) and recrystallized from tetrahydrofuran-hexane to give the titled compound (11.1 g, 85%).
Name
tert-butyl 2-pyridinecarboxylate N-oxide
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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